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Compound of Interest

Compound Name: Flumatinib

Cat. No.: B611963

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and
metabolism of Flumatinib, a potent second-generation tyrosine kinase inhibitor. The
information presented herein is intended to support research, development, and clinical
application of this important therapeutic agent.

Introduction

Flumatinib is a novel, orally administered breakpoint cluster region-abelson (BCR-ABL)
tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1][2]
As a derivative of imatinib, Flumatinib was structurally optimized to exhibit greater potency and
selectivity against the BCR-ABL kinase.[3][4] This guide summarizes the current knowledge of
its absorption, distribution, metabolism, and excretion (ADME) properties, providing essential
data for drug development professionals and researchers.

Pharmacokinetics

The pharmacokinetic profile of Flumatinib has been characterized in patients with chronic
phase chronic myeloid leukemia (CML-CP) following both single and multiple oral dose
administrations.[2][5] Flumatinib and its two major metabolites, N-desmethyl flumatinib (M1)
and the amide hydrolysis product (M3), are the primary analytes in pharmacokinetic studies.[2]

[6]
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Single-Dose Pharmacokinetics

Following a single oral administration, Flumatinib is rapidly absorbed, reaching maximum

plasma concentrations (Cmax) at a median time (tmax) of 2.0 hours.[1][2] The elimination half-

life (t1/2) is approximately 16.0 to 16.9 hours.[1][2] Pharmacokinetic parameters for single

doses of 400 mg and 600 mg are detailed in the table below.

Table 1: Single-Dose Pharmacokinetic Parameters of Flumatinib and its Major Metabolites
(Mean £ SD)[7]

Flumatini  Flumatini
Paramete M1 (400 M1 (600 M3 (400 M3 (600
b (400 b (600
r mg Dose) mgDose) mgDose) mg Dose)
mg) mg)
Cmax
38.0+125 61.9+50.0 53+1.8 7.9+5.0 5.3+2.0 6.4+3.4
(ng/mL)
AUCO-t 536.3 = 746.7 + 1295+ 179.1 + 100.2 £ 118.6 £
(ng-h/mL) 179.9 534.7 44.9 103.4 33.6 58.6
AUCO—o 564.3 £ 777.4 £ 148.8 + 199.9 + 1236 + 1429 +
(ng-h/mL) 196.7 550.2 52.8 113.8 40.5 69.2
2.0 2.0 4.0 3.0 4.0 4.0
tmax (h) _ ) ) ) ) )
(median) (median) (median) (median) (median) (median)
t1/2 (h) 16.9+4.3 16.0+5.0 25.1+6.6 23.9+6.4 20.3+5.3 19.8+5.3

Multiple-Dose Pharmacokinetics

Following multiple once-daily oral administrations, steady-state concentrations of Flumatinib

and its metabolites are typically achieved after 6 days.[2] The accumulation of Flumatinib is

approximately 4.1-fold and 3.4-fold at steady-state for the 400 mg and 600 mg doses,

respectively.[5][8]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Flumatinib and its Major Metabolites at
Steady-State (Mean + SD)[7]
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Flumatini  Flumatini
Paramete M1 (400 M1 (600 M3 (400 M3 (600
b (400 b (600
r mg Dose) mgDose) mgDose) mg Dose)
mg) mg)
Cmax,ss 102.3 = 129.0 +
21.0+7.0 26.5+14.7 12.6+4.7 141+71
(ng/mL) 31.1 75.8
AUCT,ss 1618.1 + 1904.8 + 3839+ 468.9 + 211.3 % 231.2
(ng-h/mL) 520.4 1162.0 132.5 262.1 84.8 123.6
2.0 2.0 4.0 4.0 6.0 6.0
tmax,ss (h) . ) ) ) ] )
(median) (median) (median) (median) (median) (median)
t1/2,ss (h) 21.2+55 19.4+6.3 298+ 7.8 28.3+8.0 254+79 245+79

Experimental Protocols

Pharmacokinetic Study Design

The pharmacokinetic parameters of Flumatinib were evaluated in an open-label study
involving patients with CML-CP.[7] The study consisted of a single-dose administration followed
by a multiple-dose regimen.[7]

Figure 1: Pharmacokinetic Study Workflow

Eligible patients received a single oral dose of either 400 mg or 600 mg of Flumatinib on day
1.[7] Following a two-day washout period, patients began a once-daily dosing regimen for eight
consecutive days.[7] Blood samples for pharmacokinetic analysis were collected at specified
time points after both the single dose and the final dose of the multiple-dosing period to
determine steady-state parameters.[7]

Bioanalytical Method

Plasma concentrations of Flumatinib and its metabolites (M1 and M3) were determined using
a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The
analytical method involved a simple, one-step protein precipitation with methanol for sample
preparation.[6] Chromatographic separation was achieved on a C18 column with an isocratic
mobile phase.[6] The detection was performed in multiple reaction monitoring (MRM) mode.[6]
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The method demonstrated linearity over the concentration ranges of 0.400-400 ng/mL for
Flumatinib, 0.100-100 ng/mL for M1, and 0.200-200 ng/mL for M3.[6]

Metabolism

The metabolism of Flumatinib has been investigated in CML patients, revealing extensive
biotransformation.[1] A total of 34 metabolites have been identified, with the parent drug,
Flumatinib, being the most abundant component in plasma, urine, and feces.[1]

Metabolic Pathways

The primary metabolic pathways for Flumatinib include:

N-demethylation: This pathway leads to the formation of the active metabolite M1 (N-
desmethyl flumatinib).[1][6]

e Amide Hydrolysis: This results in the formation of the M3 metabolite.[1][6]

o Oxidation: Various oxidation products have been identified (M2-1, M2-4, M2-7, M2-9, and
M14).[1]

o Hydroxylation[1]
e Phase Il Conjugation: Glucuronidation and acetylation products have also been detected.[1]

The cytochrome P450 enzymes CYP3A4 and CYP2CS8 are the main enzymes responsible for
the metabolism of Flumatinib, with CYP3A4 showing a stronger metabolic capacity.[9]
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Figure 2: Flumatinib Metabolic Pathways

Major Metabolites

o M1 (N-desmethyl flumatinib): This is a pharmacologically active metabolite.[7]
» M3 (Amide hydrolysis product): This is another major circulating metabolite.[7]

» Other Metabolites: Other identified circulating metabolites include M4 (a hydrolytic
metabolite), various oxidation products, and a glucuronide conjugate (M16-2).[1]

Drug Interactions

Given that Flumatinib is primarily metabolized by CYP3A4, there is a potential for drug-drug
interactions with strong inhibitors or inducers of this enzyme.[9] Co-administration with CYP3A4
inhibitors such as erythromycin, cyclosporine, and voriconazole can inhibit the metabolism of
Flumatinib, leading to increased plasma concentrations and systemic exposure.[9] Therefore,
caution is advised when co-administering Flumatinib with potent CYP3A4 modulators.
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Conclusion

Flumatinib exhibits predictable pharmacokinetic properties with dose-proportional exposure. It
is rapidly absorbed and moderately eliminated. The metabolism of Flumatinib is extensive,
with N-demethylation and amide hydrolysis being the major pathways, primarily mediated by
CYP3A4. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for
optimizing its clinical use and for the design of future studies. The potential for drug-drug
interactions via the CYP3A4 pathway should be carefully considered in the clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611963#pharmacokinetics-and-metabolism-of-
flumatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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